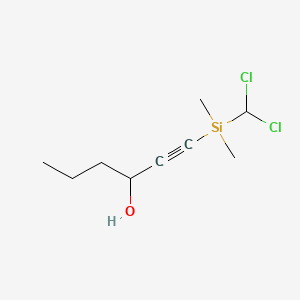
1-(Dichloromethyldimethylsilyl)-1-hexyn-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dichloromethyldimethylsilyl)-1-hexyn-3-ol is an organic compound that features a unique combination of functional groups, including a silyl group, a hydroxyl group, and an alkyne
Vorbereitungsmethoden
The synthesis of 1-(Dichloromethyldimethylsilyl)-1-hexyn-3-ol typically involves the reaction of hexyn-3-ol with dichloromethyldimethylsilane under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the silyl ether. The reaction conditions, including temperature and solvent, can significantly affect the yield and purity of the product .
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety.
Analyse Chemischer Reaktionen
1-(Dichloromethyldimethylsilyl)-1-hexyn-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne can be reduced to an alkene or alkane.
Substitution: The silyl group can be substituted with other functional groups using reagents like fluoride ions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like tetrabutylammonium fluoride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(Dichloromethyldimethylsilyl)-1-hexyn-3-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Its derivatives are studied for potential biological activity and as intermediates in the synthesis of bioactive compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(Dichloromethyldimethylsilyl)-1-hexyn-3-ol involves its interaction with various molecular targets. The silyl group can participate in silicon-based chemistry, while the alkyne and hydroxyl groups can undergo typical organic reactions. The pathways involved depend on the specific application and the chemical environment .
Vergleich Mit ähnlichen Verbindungen
1-(Dichloromethyldimethylsilyl)-1-hexyn-3-ol can be compared with similar compounds such as:
1-(Trimethylsilyl)-1-hexyn-3-ol: Similar structure but with a trimethylsilyl group instead of a dichloromethyldimethylsilyl group.
1-(Dichloromethylsilyl)-1-hexyn-3-ol: Similar but lacks the dimethyl groups on the silicon atom.
Eigenschaften
CAS-Nummer |
25898-71-9 |
|---|---|
Molekularformel |
C9H16Cl2OSi |
Molekulargewicht |
239.21 g/mol |
IUPAC-Name |
1-[dichloromethyl(dimethyl)silyl]hex-1-yn-3-ol |
InChI |
InChI=1S/C9H16Cl2OSi/c1-4-5-8(12)6-7-13(2,3)9(10)11/h8-9,12H,4-5H2,1-3H3 |
InChI-Schlüssel |
QIAUEGMSDLCASN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C#C[Si](C)(C)C(Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide](/img/structure/B13786059.png)
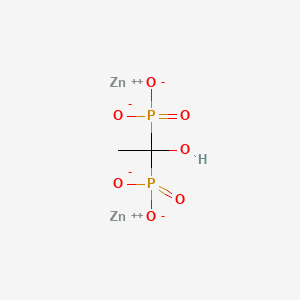
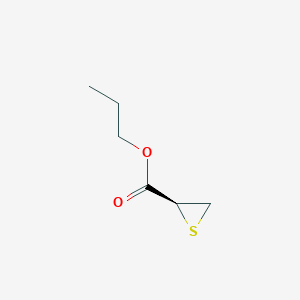
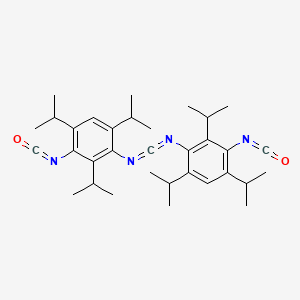
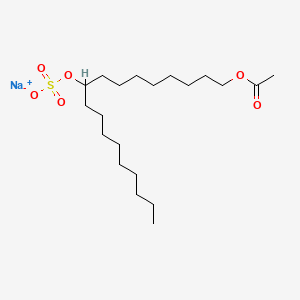
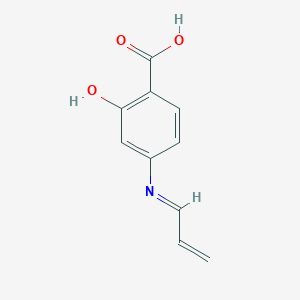
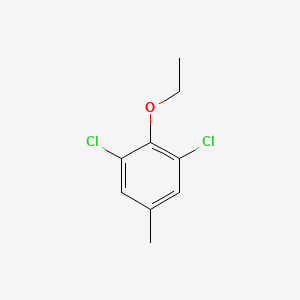
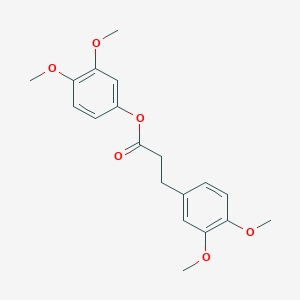

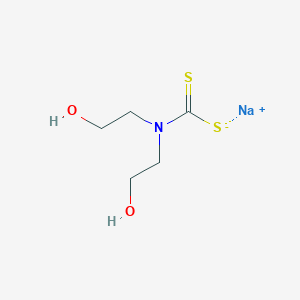
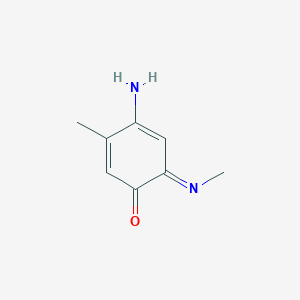

![2-[2-(2,4-dichlorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13786163.png)

